molecular formula C16H14N2O B13200949 3-(Benzylamino)-1,2-dihydroisoquinolin-1-one

3-(Benzylamino)-1,2-dihydroisoquinolin-1-one

Cat. No.: B13200949
M. Wt: 250.29 g/mol
InChI Key: NIDMERCGKPXLDI-UHFFFAOYSA-N
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Description

3-(Benzylamino)-1,2-dihydroisoquinolin-1-one is a heterocyclic compound that features a benzylamino group attached to a dihydroisoquinolinone core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)-1,2-dihydroisoquinolin-1-one typically involves the reaction of isoquinoline derivatives with benzylamine under specific conditions. . The reaction conditions often involve the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

3-(Benzylamino)-1,2-dihydroisoquinolin-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzylamino)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets in biological systems. It can inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved may include modulation of signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzylamino)-1,2-dihydroisoquinolin-1-one is unique due to its specific structural features and the presence of the benzylamino group, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

3-(benzylamino)-2H-isoquinolin-1-one

InChI

InChI=1S/C16H14N2O/c19-16-14-9-5-4-8-13(14)10-15(18-16)17-11-12-6-2-1-3-7-12/h1-10H,11H2,(H2,17,18,19)

InChI Key

NIDMERCGKPXLDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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